
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 4-(3-bromopropyl)-1-fluorobenzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated and fluorinated benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the design of pharmaceuticals and bioactive molecules.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene involves its interaction with various molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene
- 2-Bromo-4-(3-bromopropyl)-1-chlorobenzene
- 2-Chloro-4-(3-bromopropyl)-1-fluorobenzene
Uniqueness
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
1057678-59-7 |
|---|---|
Molecular Formula |
C9H9Br2F |
Molecular Weight |
295.97 g/mol |
IUPAC Name |
2-bromo-4-(3-bromopropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
WISGEEYXCIMLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


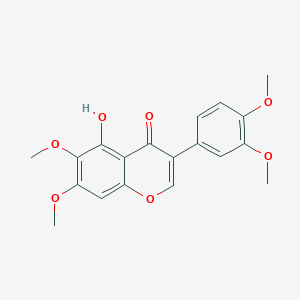
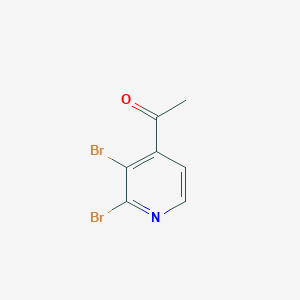


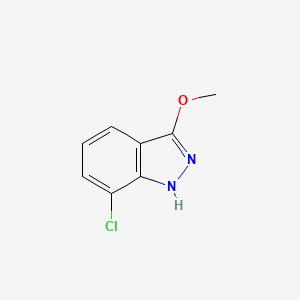

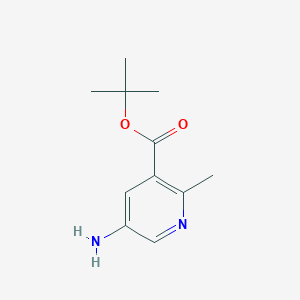
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)


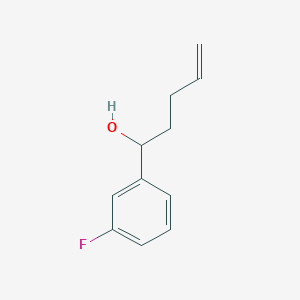
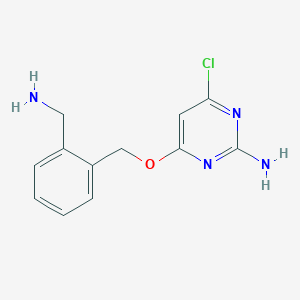

![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
